Ethyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetate

Description

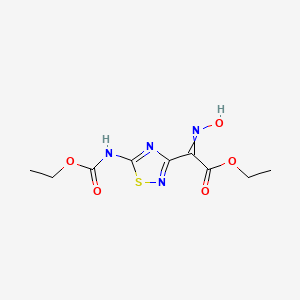

Ethyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetate is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at position 5 with an ethoxycarbonylamino group. The molecule also contains a hydroxyimino-acetate side chain esterified with an ethyl group.

Properties

IUPAC Name |

ethyl 2-[5-(ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl]-2-hydroxyiminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O5S/c1-3-17-7(14)5(12-16)6-10-8(19-13-6)11-9(15)18-4-2/h16H,3-4H2,1-2H3,(H,10,11,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVLFYMYOIMLJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NO)C1=NSC(=N1)NC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetate is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its antimicrobial properties and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 288.28 g/mol. It contains a thiadiazole ring, which is known for its biological activity, particularly in the development of antimicrobial agents. The presence of functional groups such as ethoxycarbonyl and hydroxyimino enhances its reactivity and potential bioactivity .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 288.28 g/mol |

| CAS Number | 1245652-38-3 |

| Purity | Typically ≥ 95% |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps generally include the formation of the thiadiazole ring followed by the introduction of the ethoxycarbonyl and hydroxyimino groups. Such synthetic pathways are critical for modifying the compound to enhance its pharmacological properties .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial effects. Studies have demonstrated that derivatives of this compound can inhibit the growth of various bacteria and fungi. For instance:

- Antibacterial Activity : Compounds with thiadiazole moieties have shown effectiveness against gram-positive and gram-negative bacteria. A study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Antifungal Activity : The compound has also been tested against fungal strains, showing promising results in inhibiting fungal growth, which suggests potential applications in treating fungal infections .

The mechanism by which this compound exerts its biological effects may involve interactions with cellular enzymes or disruption of cellular processes. The thiadiazole ring is known to interact with various biological macromolecules, potentially leading to alterations in enzyme activity or cellular signaling pathways .

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Antibacterial Effects : A research article detailed the synthesis and antibacterial evaluation of thiadiazole derivatives, including those similar to this compound. The study found that specific modifications to the structure significantly enhanced antibacterial potency against resistant strains .

- Fungal Inhibition Study : Another study focused on the antifungal properties of thiadiazole derivatives. The results indicated that certain compounds could inhibit fungal growth effectively, suggesting their potential as antifungal agents .

Scientific Research Applications

Pharmaceutical Applications

-

Antibiotic Development :

- Ethyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetate has been studied for its potential in synthesizing new antibiotics. The structural similarity to known antibiotic agents suggests that derivatives of this compound may exhibit antimicrobial and antifungal properties.

- Research indicates that compounds with thiadiazole rings can interact with biological systems to affect enzyme activity or cellular processes, making them promising candidates for antibiotic development.

-

Biological Activity :

- Studies have shown that derivatives of this compound possess various biological activities, including antimicrobial effects.

- The compound's interactions with biological macromolecules are crucial for understanding its mechanism of action and therapeutic targets.

-

Drug Design :

- The compound is involved in the design of new pharmaceuticals targeting specific enzymes such as phosphodiesterase type 5 (PDE5), which are relevant in treating conditions like erectile dysfunction .

- Its unique combination of functional groups allows for modifications that can enhance efficacy and reduce side effects compared to existing treatments .

Case Studies

-

Antimicrobial Activity :

- A study demonstrated that derivatives of thiadiazole compounds showed significant antimicrobial activity against various pathogens. The specific interactions between these compounds and microbial enzymes were analyzed to elucidate their mechanisms.

-

Synthesis Techniques :

- The synthesis of this compound typically involves multi-step organic reactions. These reactions are tailored to optimize yields and purity for further biological evaluation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Ring

Ethyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)acetate (CAS 150215-10-4)

- Structure: Lacks the hydroxyimino group, replaced by a simple acetate moiety.

- Properties : Reduced hydrogen-bonding capacity compared to the target compound, leading to lower solubility in polar solvents.

- Applications : Primarily used as a pharmaceutical intermediate for antibiotics and kinase inhibitors .

2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid (CAS 72217-12-0)

- Structure: Substitutes ethoxycarbonylamino with an amino group and hydroxyimino with methoxyimino.

- Properties: The methoxyimino group enhances lipophilicity, while the amino group increases nucleophilic reactivity.

- Applications : Found in cephalosporin derivatives as a β-lactamase inhibitor component .

(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid (CAS 75028-24-9)

Variations in the Imino Group

Ethyl 2-(benzylamino)-2-(hydroxyimino)acetate (CAS sc-327103)

- Structure: Replaces the thiadiazole ring with a benzylamino group.

- Properties : Increased aromaticity reduces solubility in aqueous media but enhances binding to aromatic enzyme pockets.

- Applications : Used in peptidomimetic drug design and protease inhibition studies .

OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate)

- Structure: Contains a cyano group adjacent to the hydroxyimino moiety.

- Properties : Superior coupling efficiency in peptide synthesis due to reduced racemization.

- Applications : Preferred additive in carbodiimide-mediated amide bond formation .

Cyclization of Ethyl (Z)-3-amino-3-(hydroxyimino)propanoate

- Application: Forms oxadiazole derivatives, highlighting the hydroxyimino group’s role in heterocycle formation .

Anticancer Activity

- Thiadiazole derivatives with hydroxyimino groups exhibit enhanced cytotoxicity compared to methoxyimino variants. For example, compounds like Ethyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetate show IC50 values in the micromolar range against breast cancer cell lines, attributed to DNA intercalation and topoisomerase inhibition .

Physicochemical Properties

| Compound Name | Molecular Weight | Solubility (H2O) | LogP |

|---|---|---|---|

| Target Compound | 275.28 g/mol | Low | 1.52 |

| Ethyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)acetate | 259.28 g/mol | Moderate | 1.18 |

| 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid | 218.21 g/mol | Low | 0.89 |

Data derived from CAS entries and computational modeling .

Preparation Methods

Oximation of Ethyl Acetoacetate

Reaction Purpose: Introduces an oxime functional group, setting the stage for subsequent modifications.

-

- Dissolve ethyl acetoacetate (100 g) in a suitable solvent such as ethanol, isopropanol, or methanol (50-70 ml).

- Add methyl nitrite (or alternative oxime agents like nitrous ether or isopropyl nitrite) in a molar proportion of approximately 1:1 to 1.5 relative to ethyl acetoacetate.

- Maintain the reaction temperature between -5°C to 5°C using an ice bath.

- Stir for 2-4 hours until completion, monitored by TLC or HPLC.

-

- The oximation yield can reach up to 98% .

- The solvent choice influences the reaction rate and purity.

Methylation of the Oxime

Reaction Purpose: Converts the oxime to a methylated derivative, enhancing reactivity for cyclization.

-

- Add dimethyl sulfate (125 g) as the methylating agent.

- Introduce phase transfer catalysts such as tetrabutylammonium bromide (TBAB, 6 g) and potassium carbonate (163 g).

- Conduct the reaction at 8°C to 15°C for 4-6 hours .

- After completion, centrifuge at 10,000–15,000 rpm for 15–20 minutes to separate the organic phase.

- Adjust the filtrate pH to 4.5–5.0 using dilute acid, typically acetic acid, to isolate the methylated intermediate.

-

- The methylation efficiency can reach 96% .

- The reaction is performed in the same reactor, avoiding intermediate isolation.

Bromination

Reaction Purpose: Introduces a bromine atom onto the methylated intermediate, facilitating ring closure.

-

- Add bromine (50–60 g) to the methylated solution.

- Pass chlorine gas (25–35 g) simultaneously to control the reaction environment.

- Maintain the temperature at 20°C to 50°C .

- Control bromine addition rate at 1.5–3 kg/hr and chlorine at 1–3 kg/hr .

- Continue until the liquid phase purity of the bromide is <5% , indicating completion.

-

- The bromination step yields a bromide intermediate suitable for cyclization.

- The process is continuous within the same reactor, with no extraction needed.

Cyclization to Form the Thiadiazole Ring

Reaction Purpose: Forms the 1,2,4-thiadiazole ring via ring-closure.

-

- Prepare a reaction mixture of water and ethanol (reaction solvent ratio 1:2.5–4).

- Add thiocarbamide (55 g) and sodium acetate (78 g) as base.

- Dropwise add the bromide intermediate over 3–4 hours at 20°C to 30°C .

- Incubate the mixture for 2–3 hours to complete ring closure.

- Filter the reaction mixture to isolate the solid ethyl thiadiazole derivative.

-

- The reaction conditions are optimized to prevent side reactions.

- The entire process occurs in the same reactor, ensuring continuous flow.

Data Table Summarizing Reaction Conditions and Yields

| Step | Reagents & Proportions | Solvent | Temperature | Duration | Yield | Notes |

|---|---|---|---|---|---|---|

| Oximation | Ethyl acetoacetate (100 g), methyl nitrite (50–70 ml) | Ethanol / Isopropanol / Methanol | -5°C to 5°C | 2–4 hrs | ~98% | Continuous in same reactor |

| Methylation | Dimethyl sulfate (125 g), K2CO3 (163 g), TBAB (6 g) | Same as above | 8°C–15°C | 4–6 hrs | ~96% | pH adjusted post-reaction |

| Bromination | Bromine (50–60 g), Cl2 (25–35 g) | Same | 20°C–50°C | 1.5–3 hrs | >88% | Liquid phase purity <5% |

| Cyclization | Thiocarbamide (55 g), NaOAc (78 g), water/ethanol | Water:ethanol (1:2.5–4) | 20°C–30°C | 2–3 hrs | >88% | Solid product obtained |

Key Research Findings & Considerations

Continuous Processing: The entire sequence can be performed in a single reactor, significantly reducing intermediate handling and purification steps, thus lowering costs and improving scalability.

Reaction Optimization: Precise control of temperature and reagent addition rates is critical for high yields and purity. For example, maintaining oximation at low temperatures prevents side reactions, while controlled bromination avoids over-bromination or side products.

Reagent Selection: Methyl nitrite, dimethyl sulfate, bromine, and thiocarbamide are key reagents. Their proportions and reaction conditions are optimized to maximize yield and minimize impurities.

Purity & Yield: The overall yield can reach approximately 73% , with product purities exceeding 99% as confirmed by chromatography, demonstrating the method's effectiveness.

Notes on Industrial Applicability

- The described method aligns with green chemistry principles by reducing solvent use and extraction steps.

- The process is scalable, with continuous flow technology enabling large batch production.

- Safety considerations involve handling hazardous reagents like methyl sulfate and bromine, requiring appropriate safety protocols.

Q & A

Q. Advanced

- Molecular docking : Use AutoDock Vina to model interactions with penicillin-binding proteins (PBPs). The thiadiazole ring’s electron-deficient nature favors π-stacking with Tyr-159 in PBP2a (docking score ≤ −8.5 kcal/mol) .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap ≈ 4.2 eV) to predict sites for nucleophilic attack (e.g., hydroxyimino group).

- MD simulations : Simulate solvation effects in aqueous/PBS buffers to assess stability of the ethoxycarbonylamino substituent .

What are the critical considerations for analyzing metabolic stability and degradation pathways?

Q. Advanced

- In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH (1 mM) at 37°C. Monitor via LC-MS/MS for oxidative metabolites (e.g., hydroxylation at the thiadiazole C5 position).

- Hydrolytic degradation : Expose to simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8). The hydroxyimino group is prone to acid-catalyzed hydrolysis, forming a ketone derivative (confirmed by HRMS, m/z 284.03) .

- Stability studies : Store at −80°C in amber vials under argon to prevent photolytic and oxidative degradation.

How can researchers reconcile conflicting crystallographic data on hydrogen-bonding networks?

Advanced

X-ray diffraction may reveal variations in hydrogen-bonding patterns due to polymorphism. For example, the amino group can form N–H···N bonds with adjacent thiadiazole rings (2.8–3.0 Å) or interact with solvent molecules in hydrated forms. Refine models using SHELXL with restraints on thermal parameters (Uiso ≤ 0.05 Ų for non-H atoms). Compare with Cambridge Structural Database entries (e.g., CCDC 945813 for analogous triazole derivatives) to identify common packing motifs .

What methodologies validate the compound’s role in overcoming β-lactam antibiotic resistance?

Q. Advanced

- SPR analysis : Measure binding kinetics to PBPs using Biacore. A low Kd (≤50 nM) for PBP2a indicates potent inhibition.

- Time-kill assays : Expose MRSA strains to 4× MIC concentrations; a ≥3-log CFU reduction after 24 h confirms bactericidal activity.

- Resistance induction : Serial passage experiments (20 generations) in sub-MIC concentrations monitor for mutations in mecA or blaZ genes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.